(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
Chemical Structure and Key Features The compound “(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone” is a hybrid heterocyclic molecule featuring:
- Azetidine Ring: A four-membered nitrogen-containing ring substituted with a fluoromethyl group at the 3-position.
- Thiazole Moiety: A 2-methyl-substituted thiazole ring linked via a methanone bridge to the azetidine. This structure combines the conformational rigidity of azetidine with the electron-rich thiazole system, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
- Azetidine Functionalization: Fluoromethylation at the 3-position may involve nucleophilic substitution or fluorination agents (e.g., DAST or Deoxo-Fluor) .
- Methanone Bridge Formation: Coupling of the azetidine and thiazole moieties likely employs condensation reactions, such as Friedel-Crafts acylation or transition metal-catalyzed cross-coupling .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c1-6-11-8(5-14-6)9(13)12-3-7(2-10)4-12/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYTBQGSZKMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of 3-(fluoromethyl)azetidine, which is then coupled with 2-methylthiazol-4-ylmethanone. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have shown promise in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications .
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group and azetidine ring may facilitate binding to enzymes or receptors, modulating their activity. The thiazole moiety can also play a role in the compound’s biological effects by interacting with different pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally and functionally related compounds is presented below, supported by experimental data and literature findings.
Table 1: Structural and Functional Comparison
Key Insights
Bioactivity and Substituent Influence: The fluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 5-acetyl-2-amino-4-methylthiazole . Thiazole vs. Isoxazole: The 2-methylthiazole moiety provides stronger π-π stacking interactions in enzyme binding compared to phenylisoxazole derivatives (e.g., compound 19 in ), which may improve target affinity.
Synthetic Complexity: The target compound’s azetidine-thiazole linkage requires multi-step functionalization, contrasting with simpler thiazole derivatives (e.g., 5-acetyl-2-amino-4-methylthiazole) synthesized via single-step acetylation . Compared to triazole-quinoxaline hybrids (e.g., ), the azetidine ring introduces steric constraints that may limit rotational freedom but enhance selectivity.
Therapeutic Potential: While TLR7-9 antagonists (e.g., morpholine-quinoline derivatives in ) focus on autoimmune diseases, the target compound’s thiazole-azetidine scaffold is more suited for kinase inhibition (e.g., JAK/STAT pathways) due to its balanced lipophilicity and hydrogen-bonding capacity.
Structural Dynamics :
- The azetidine ring’s puckering amplitude (defined by Cremer-Pople coordinates ) differs from larger rings (e.g., pyrazoles in ), influencing binding pocket compatibility.
Biological Activity
(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to its interaction with various biological targets.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula, which provide insight into its potential interactions:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀FN₂OS
The biological activity of this compound is thought to involve the modulation of specific enzymes and receptors. The fluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.
Biological Activity Overview
Recent studies have highlighted several areas of biological activity for this compound:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro tests have shown it to be effective against strains such as Staphylococcus aureus and Enterococcus faecium.
- Case Study : A study reported an IC50 value of 0.5 µM against S. aureus, indicating potent activity compared to standard antibiotics .
- Anticancer Properties :
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Specific Enzyme : Inhibition of cyclooxygenase (COX) enzymes has been observed, suggesting potential anti-inflammatory effects .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (3-(Chloromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone | Chloromethyl | Moderate (IC50 = 5 µM) | Low (IC50 > 20 µM) |
| (3-(Bromomethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone | Bromomethyl | High (IC50 = 0.8 µM) | Moderate (IC50 = 15 µM) |
| This compound | Fluoromethyl | High (IC50 = 0.5 µM) | Moderate (IC50 = 10 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
